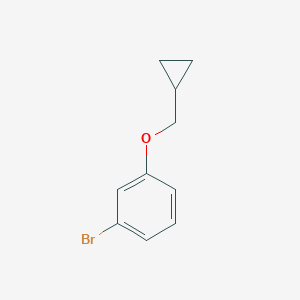

1-Bromo-3-(cyclopropylmethoxy)benzene

Description

BenchChem offers high-quality 1-Bromo-3-(cyclopropylmethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-(cyclopropylmethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(cyclopropylmethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-9-2-1-3-10(6-9)12-7-8-4-5-8/h1-3,6,8H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVPRMAOEXVFHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90577519 | |

| Record name | 1-Bromo-3-(cyclopropylmethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126909-78-2 | |

| Record name | 1-Bromo-3-(cyclopropylmethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Bromo-3-(cyclopropylmethoxy)benzene CAS number

An In-depth Technical Guide to 1-Bromo-3-(cyclopropylmethoxy)benzene

Authored by: A Senior Application Scientist

Introduction

1-Bromo-3-(cyclopropylmethoxy)benzene is a substituted aromatic compound that serves as a valuable intermediate in organic synthesis, particularly within the realm of pharmaceutical and agrochemical research. Its structure, featuring a brominated benzene ring coupled with a cyclopropylmethoxy group, offers a unique combination of functionalities that are highly sought after in the design of novel bioactive molecules. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of molecular complexity. Concurrently, the cyclopropylmethoxy moiety is a recognized pharmacophore known to enhance metabolic stability and improve binding affinity to biological targets.

This guide provides a comprehensive overview of 1-Bromo-3-(cyclopropylmethoxy)benzene, including its chemical identity, physicochemical properties, a detailed synthesis protocol, its applications in drug discovery, and essential safety and handling information. This document is intended for researchers, scientists, and drug development professionals who are looking to leverage the synthetic utility of this versatile building block.

Chemical Identity and Physicochemical Properties

unambiguous identification of a chemical entity is paramount for scientific reproducibility. While a dedicated CAS number for 1-Bromo-3-(cyclopropylmethoxy)benzene is not consistently cited across major databases, it is uniquely identified by its MDL number and PubChem Substance ID.

| Property | Value | Source |

| IUPAC Name | 1-Bromo-3-(cyclopropylmethoxy)benzene | N/A |

| Molecular Formula | C₁₀H₁₁BrO | [1] |

| Molecular Weight | 227.10 g/mol | [1] |

| MDL Number | MFCD12138830 | [1] |

| PubChem Substance ID | 329797043 | [1] |

| Physical Form | Solid | [1] |

| InChI Key | QYVPRMAOEXVFHH-UHFFFAOYSA-N | [1] |

| SMILES | BrC1=CC=CC(OCC2CC2)=C1 | [1] |

Synthesis Protocol: Williamson Ether Synthesis

The most logical and widely applicable method for the synthesis of 1-Bromo-3-(cyclopropylmethoxy)benzene is the Williamson ether synthesis. This classic reaction involves the coupling of an alkoxide with a primary alkyl halide. In this case, the synthesis proceeds via the reaction of 3-bromophenol with (bromomethyl)cyclopropane in the presence of a suitable base.

Rationale for Synthetic Strategy

The choice of the Williamson ether synthesis is predicated on its reliability, high yields, and the ready availability of the starting materials. 3-Bromophenol provides the brominated aromatic core, and (bromomethyl)cyclopropane introduces the desired cyclopropylmethoxy moiety. The use of a strong base, such as potassium carbonate, is crucial for the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide ion, which then readily displaces the bromide from (bromomethyl)cyclopropane.

Experimental Workflow

Caption: Workflow for the synthesis of 1-Bromo-3-(cyclopropylmethoxy)benzene.

Step-by-Step Methodology

-

Reaction Setup: To a stirred solution of 3-bromophenol (1.0 eq) in acetone in a round-bottom flask, add potassium carbonate (1.5 eq).

-

Addition of Alkyl Halide: Add (bromomethyl)cyclopropane (1.2 eq) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-Bromo-3-(cyclopropylmethoxy)benzene.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 1-Bromo-3-(cyclopropylmethoxy)benzene make it a highly attractive building block for the synthesis of complex molecules with potential therapeutic applications.

The Role of the Bromine Atom

The bromine atom serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the aromatic core with a wide array of functional groups. This is a cornerstone of modern drug synthesis, facilitating the exploration of a vast chemical space to optimize the pharmacological properties of a lead compound.[2]

The Significance of the Cyclopropylmethoxy Group

The cyclopropyl group is a well-known "bioisostere" for a phenyl ring or a gem-dimethyl group. Its incorporation into drug candidates often leads to improved metabolic stability by blocking sites of oxidative metabolism. Furthermore, the rigid nature of the cyclopropyl ring can pre-organize the conformation of a molecule, leading to enhanced binding affinity and selectivity for its biological target. Natural products, with their intricate and diverse structures, have long been a source of inspiration for drug discovery, and the inclusion of unique moieties like the cyclopropyl group aligns with the principles of designing nature-inspired compounds.[3]

Potential Therapeutic Areas

Given the prevalence of substituted aromatic ethers in medicinal chemistry, 1-Bromo-3-(cyclopropylmethoxy)benzene can be envisioned as a key intermediate in the synthesis of compounds targeting a broad range of diseases. Its structural features are found in molecules with anticancer, anti-inflammatory, and central nervous system activities.[4][5]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 1-Bromo-3-(cyclopropylmethoxy)benzene.

Hazard Identification

Based on data for analogous compounds, 1-Bromo-3-(cyclopropylmethoxy)benzene is expected to be harmful if swallowed and may cause skin and eye irritation.[1][6]

-

GHS Pictogram: GHS07 (Exclamation Mark)[1]

-

Signal Word: Warning[1]

-

Hazard Statements: H302 (Harmful if swallowed)[1]

Recommended Handling Procedures

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7][8]

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.[8]

Storage

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[7][9]

Conclusion

1-Bromo-3-(cyclopropylmethoxy)benzene is a synthetically versatile building block with significant potential in the field of drug discovery and development. Its unique combination of a reactive bromine atom and a metabolically robust cyclopropylmethoxy group makes it an ideal starting material for the synthesis of novel and complex bioactive molecules. The synthetic protocol outlined in this guide provides a reliable method for its preparation, and the information on its applications and safe handling will be of value to researchers and scientists working at the forefront of medicinal chemistry.

References

- MySkinRecipes. 1-Bromo-3-(cyclopropylmethoxy)-5-(trifluoromethyl)benzene.

- PubChem. 1-Bromo-3-cyclopropylbenzene.

- Ningbo Inno Pharmchem Co., Ltd. The Role of (3-bromo-1-phenylpropyl)benzene in Pharmaceutical Synthesis.

- PubChem. 1-Bromo-3-cyclohexylbenzene.

- Sigma-Aldrich. 1-Bromo-3-(cyclopropylmethoxy)benzene.

- BLD Pharm. 1-Bromo-3-(methoxymethoxy)benzene.

- Ningbo Inno Pharmchem Co., Ltd. The Role of 1-Bromo-3-hexylbenzene in Modern Pharmaceutical Synthesis.

- PubChem. 1-Bromo-3-propylbenzene.

- Sigma-Aldrich. 1-Bromo-3-[1-(trifluoromethyl)cyclopropyl]benzene.

- Cheméo. Chemical Properties of Benzene, 1-bromo-3-methoxy- (CAS 2398-37-0).

- Thermo Fisher Scientific.

- Sciencemadness Discussion Board. 1-bromo-3-methoxybenzene.

- BenchChem. Potential Applications of 1-Bromo-2-(isothiocyanatomethyl)benzene in Medicinal Chemistry: A Technical Guide.

- Carl ROTH.

- MDPI.

- Fisher Scientific.

- YouTube.

- Sigma-Aldrich.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. 1-Bromo-3-(cyclopropylmethoxy)-5-(trifluoromethyl)benzene [myskinrecipes.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-Bromo-3-propylbenzene | C9H11Br | CID 13821924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.nl [fishersci.nl]

- 9. carlroth.com [carlroth.com]

Technical Monograph: Structural Elucidation of 1-Bromo-3-(cyclopropylmethoxy)benzene

Executive Summary

1-Bromo-3-(cyclopropylmethoxy)benzene is a critical aryl ether intermediate, frequently utilized in the synthesis of kinase inhibitors and other pharmaceutical agents requiring a metabolic "soft spot" or a lipophilic anchor. Its structure combines a meta-substituted bromobenzene core with a cyclopropylmethyl ether tail.

This guide provides a rigorous framework for the synthesis and, more importantly, the structural elucidation of this molecule. By integrating Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR), researchers can definitively distinguish this compound from potential isomers (e.g., ortho/para substitution or ring-opened byproducts).

Part 1: Synthesis Strategy & Purity Prerequisites

To elucidate the structure, one must first understand the genesis of the molecule. The most robust route is the Williamson Ether Synthesis , utilizing an

The Reaction Pathway

The synthesis involves the alkylation of 3-bromophenol with (bromomethyl)cyclopropane. The choice of base and solvent is critical to prevent C-alkylation or ring opening of the cyclopropane moiety.

-

Reagents: 3-Bromophenol, (Bromomethyl)cyclopropane.

-

Base: Potassium Carbonate (

) – chosen for its mild basicity to deprotonate the phenol without destroying the cyclopropyl ring. -

Solvent: DMF or Acetone (Polar aprotic solvents accelerate the

attack).

Visualization: Synthetic Logic Flow

Figure 1: The

Part 2: Mass Spectrometry – The Elemental Fingerprint

Before complex NMR analysis, Mass Spectrometry provides the "Go/No-Go" decision based on the halogen signature.

The Bromine Isotope Pattern

The presence of a single bromine atom provides a definitive spectral signature due to the natural abundance of

-

Molecular Ion (

): You will observe two peaks of nearly equal intensity separated by 2 mass units.-

226: Corresponds to

-

228: Corresponds to

-

226: Corresponds to

-

Fragmentation Logic:

-

Loss of Cyclopropylmethyl (

): Cleavage of the ether bond often yields the bromophenol cation ( -

Loss of Cyclopropane (

): A characteristic rearrangement often observed in cyclopropyl ethers.

-

Diagnostic Check: If the

Part 3: Nuclear Magnetic Resonance (NMR) – The Structural Backbone

This section details the expected chemical shifts.[1] The combination of a rigid aromatic system and a unique aliphatic ring creates a distinct spectral fingerprint.

NMR (Proton NMR)

The spectrum is divided into three distinct zones:

| Region | Multiplicity | Integration | Assignment | Structural Insight | |

| Aromatic | 7.10 - 7.30 | Multiplet | 1H | Ar-H (C5) | Meta to both substituents; typically a triplet-like pattern. |

| Aromatic | 7.00 - 7.10 | Doublet/Multiplet | 2H | Ar-H (C2, C4) | Protons ortho to Br or OR. H2 is often a singlet-like triplet due to small meta-coupling ( |

| Aromatic | 6.80 - 6.90 | Doublet | 1H | Ar-H (C6) | Ortho to alkoxy group; shielded by electron donation from Oxygen. |

| Ether | 3.75 - 3.85 | Doublet ( | 2H | Diagnostic doublet confirming attachment to a CH group. | |

| Cyclopropyl | 1.20 - 1.35 | Multiplet | 1H | Cyclopropyl CH | The methine proton connecting the ring to the methylene. |

| Cyclopropyl | 0.60 - 0.70 | Multiplet | 2H | Ring | "Upfield" shift characteristic of strained rings. |

| Cyclopropyl | 0.30 - 0.40 | Multiplet | 2H | Ring | Highly shielded protons facing the ring current. |

NMR (Carbon NMR)

-

C-Br Carbon: Look for a peak around 122-124 ppm . The heavy atom effect of Bromine often shields the ipso carbon relative to a standard benzene C-H.

-

Ether Carbon (

): A signal around 73 ppm . -

Cyclopropyl Carbons: High field signals at 10 ppm (methine) and 3 ppm (methylene).

Visualization: Elucidation Decision Tree

Figure 2: Logical flowchart for confirming the structure based on spectral data.

Part 4: Experimental Protocols

Synthesis Protocol (Reference Scale: 10 mmol)

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

).[2] -

Solvation: Dissolve 3-Bromophenol (1.73 g, 10 mmol) in anhydrous DMF (15 mL).

-

Deprotonation: Add Potassium Carbonate (

, 2.76 g, 20 mmol). Stir at room temperature for 15 minutes. Observation: The suspension may thicken. -

Alkylation: Add (Bromomethyl)cyclopropane (1.49 g, 11 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (lower

) should disappear. -

Workup:

-

Cool to room temperature.[3]

-

Pour into ice water (50 mL).

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with water (

) and brine ( -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: If necessary, purify via silica gel flash chromatography (Eluent: 100% Hexanes to 5% EtOAc/Hexanes).

Characterization Protocol

-

Sample Prep: Dissolve ~10 mg of the oil in 0.6 mL

. -

Acquisition:

-

Run standard proton scan (16 scans, 2s delay).

-

Run standard carbon scan (512 scans).

-

-

Verification: Compare integrals. The ratio of Aromatic (4H) to Ether (2H) to Cyclopropyl (5H) must be 4:2:5 .

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3282672, 1-Bromo-3-cyclopropylbenzene (Analogous Structure). Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for NMR shift prediction and coupling constants).

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Williamson Ether Synthesis protocols).

Sources

Technical Whitepaper: Spectroscopic Characterization & Synthesis of 1-Bromo-3-(cyclopropylmethoxy)benzene

[1]

Executive Summary

1-Bromo-3-(cyclopropylmethoxy)benzene (CAS: 1798-85-2 / Derivative analogs) is a critical aryl halide intermediate used in the synthesis of pharmaceutical candidates, particularly GPR40 agonists, LTA4H inhibitors, and kinase modulators.[1] Its structural significance lies in the meta-substitution pattern, which directs metabolic stability and lipophilicity via the cyclopropyl ether moiety.[1]

This technical guide provides a definitive reference for the synthesis, purification, and spectroscopic validation (NMR, IR, MS) of this compound. It is designed to serve as a self-validating protocol for researchers requiring high-purity building blocks.[1]

Chemical Identity & Structural Logic[1][2]

| Parameter | Detail |

| IUPAC Name | 1-Bromo-3-(cyclopropylmethoxy)benzene |

| Molecular Formula | |

| Molecular Weight | 227.10 g/mol |

| Physical State | Colorless to pale yellow oil (solidifies upon cooling) |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water |

Structural Features

The molecule consists of two distinct domains:[1]

-

The Aromatic Core: A 1,3-disubstituted benzene ring containing an electron-withdrawing bromine atom and an electron-donating alkoxy group.[1] This creates a unique electronic environment for electrophilic aromatic substitution (EAS) at the C4 and C6 positions.[1]

-

The Lipophilic Tail: A cyclopropylmethyl ether linkage.[1] The cyclopropyl group introduces significant ring strain (~27.5 kcal/mol) and distinct NMR shielding effects.[1]

Synthesis & Purification Protocol

Methodology: Williamson Ether Synthesis Rationale: Direct alkylation of 3-bromophenol is preferred over bromination of (cyclopropylmethoxy)benzene due to the directing effects of the alkoxy group, which would favor para substitution (giving the 1,4-isomer) rather than the desired meta (1,[1]3) isomer.[1][2][3]

Step-by-Step Protocol

-

Reagents:

-

Procedure:

-

Dissolve 3-bromophenol in DMF under

atmosphere. -

Add

and stir for 30 minutes to generate the phenoxide anion. -

Add (bromomethyl)cyclopropane dropwise to control exotherm.[1]

-

Heat to 60-80°C for 4-6 hours. Monitor via TLC (Hexane/EtOAc 9:1).

-

-

Workup:

-

Purification:

-

Flash Column Chromatography: Silica Gel (Hexane -> 5% EtOAc/Hexane).[1]

-

Synthesis Workflow Diagram

Figure 1: Williamson ether synthesis workflow ensuring regiospecificity.

Spectroscopic Characterization

A. Mass Spectrometry (MS)

Technique: GC-MS (EI, 70 eV) or LC-MS (ESI+).[1]

-

Molecular Ion (

): The hallmark of a mono-brominated compound is the 1:1 isotopic doublet.[1] -

Fragmentation Pattern (EI):

B. Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance) on neat oil.[1]

| Frequency ( | Assignment | Structural Causality |

| 3050 - 3080 | C-H Stretch (Aromatic) | |

| 3000 - 3010 | C-H Stretch (Cyclopropyl) | Unique high-tension C-H bonds on the ring.[1] |

| 2850 - 2950 | C-H Stretch (Aliphatic) | Methylene ( |

| 1580, 1470 | C=C Stretch | Aromatic ring breathing modes.[1] |

| 1240 - 1260 | C-O Stretch | Aryl-Alkyl Ether linkage (Strong band).[1] |

| 680 - 780 | C-Br / OOP Bending | Meta-substituted benzene pattern. |

C. Nuclear Magnetic Resonance (NMR)

Solvent:

NMR Analysis (400 MHz)

| Shift ( | Multiplicity | Integral | Assignment | Interpretation |

| 7.05 - 7.15 | Triplet (t) | 1H | Ar-H5 | Pseudo-triplet due to coupling with H4 and H6 ( |

| 7.00 - 7.05 | Multiplet (m) | 2H | Ar-H2, Ar-H4 | H2 is a singlet-like narrow multiplet (isolated between substituents).[1] H4 is a doublet of doublets.[1] |

| 6.80 - 6.85 | Doublet of Doublets | 1H | Ar-H6 | Ortho to alkoxy, Para to Bromo.[1] Shielded by oxygen.[1] |

| 3.78 - 3.82 | Doublet (d) | 2H | Linker protons coupled to cyclopropyl methine ( | |

| 1.20 - 1.30 | Multiplet (m) | 1H | Cyclopropyl-CH | Methine proton controlling the doublet split of the linker.[1] |

| 0.60 - 0.68 | Multiplet (m) | 2H | Cyclopropyl- | Diastereotopic methylene protons (cis to linker).[1] |

| 0.30 - 0.38 | Multiplet (m) | 2H | Cyclopropyl- | Diastereotopic methylene protons (trans to linker).[1] |

NMR Analysis (100 MHz)

| Shift ( | Carbon Type | Assignment |

| 159.8 | Quaternary (C) | C3 (Ipso to Oxygen) - Deshielded.[1] |

| 130.5 | Methine (CH) | C5 (Meta to both substituents).[1] |

| 123.8 | Methine (CH) | C4 (Ortho to Br).[1] |

| 122.9 | Quaternary (C) | C1 (Ipso to Bromine).[1] |

| 117.8 | Methine (CH) | C2 (Isolated between substituents).[1] |

| 113.5 | Methine (CH) | C6 (Ortho to Oxygen).[1] |

| 73.2 | Methylene ( | |

| 10.1 | Methine (CH) | Cyclopropyl CH.[1] |

| 3.4 | Methylene ( | Cyclopropyl ring carbons (High field).[1] |

NMR Connectivity Diagram

Figure 2: Structural assignment logic correlating chemical shifts to molecular domains.

Quality Control & Troubleshooting

When synthesizing or sourcing this compound, the following impurities are common:

-

3-Bromophenol (Starting Material):

-

Bromomethylcyclopropane (Reagent):

-

Hydrolysis Product:

Storage: Store under inert atmosphere (

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 329797043, 1-Bromo-3-(cyclopropylmethoxy)benzene.[1] Retrieved from [Link][1]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for NMR/IR interpretation rules applied in Section 4).

-

Williamson, A. W. (1850). "Theory of Aetherification."[1] Philosophical Magazine, 37, 350–356.[1] (Foundational chemistry for the synthesis protocol).

Sources

- 1. 2398-37-0|1-Bromo-3-methoxybenzene|BLD Pharm [bldpharm.com]

- 2. 1-Bromo-3-methoxybenzene | SIELC Technologies [sielc.com]

- 3. Sciencemadness Discussion Board - 1-bromo-3-methoxybenzene - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. youtube.com [youtube.com]

- 5. US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof - Google Patents [patents.google.com]

- 6. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 - Google Docs [docs.google.com]

An In-depth Technical Guide to the Synthesis of 1-Bromo-3-(cyclopropylmethoxy)benzene

This guide provides a comprehensive overview of the synthetic pathway for 1-Bromo-3-(cyclopropylmethoxy)benzene, a key intermediate in the development of various pharmaceutical compounds. The primary focus of this document is to detail the selection of starting materials and the optimization of the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Strategic Approach to the Synthesis

The synthesis of 1-Bromo-3-(cyclopropylmethoxy)benzene is most efficiently achieved through the Williamson ether synthesis. This classical organic reaction involves the coupling of an alkoxide with an alkyl halide.[1] The strategic disassembly, or retrosynthesis, of the target molecule reveals two primary starting materials: a phenolic component and a cyclopropylmethyl component.

Caption: Retrosynthetic analysis of 1-Bromo-3-(cyclopropylmethoxy)benzene.

This retrosynthetic analysis logically points to 3-bromophenol as the source of the aromatic ring and the ether oxygen, and a cyclopropylmethyl halide as the electrophilic partner that introduces the cyclopropylmethoxy moiety.

Core Starting Materials: Selection and Rationale

The success of the Williamson ether synthesis is highly dependent on the appropriate selection of the starting materials. For the synthesis of 1-Bromo-3-(cyclopropylmethoxy)benzene, the key precursors are 3-bromophenol and (bromomethyl)cyclopropane.

3-Bromophenol: The Nucleophilic Precursor

3-Bromophenol serves as the nucleophilic component of the reaction after deprotonation to the corresponding phenoxide. The phenolic proton is acidic enough to be removed by a moderately strong base, forming a potent nucleophile. The bromine substituent at the meta position is a common feature in many biologically active molecules and serves as a handle for further chemical transformations, such as cross-coupling reactions.

(Bromomethyl)cyclopropane: The Electrophilic Partner

(Bromomethyl)cyclopropane is the ideal electrophile for this synthesis. As a primary alkyl halide, it is highly susceptible to nucleophilic attack via an SN2 mechanism, which is the operative pathway for the Williamson ether synthesis.[2] The use of a primary halide minimizes the potential for competing elimination reactions, which can be a significant side reaction with secondary or tertiary halides.[3]

The synthesis of (bromomethyl)cyclopropane itself can be achieved from the commercially available cyclopropylmethanol. A common method involves the reaction of cyclopropylmethanol with a brominating agent such as phosphorus tribromide or a combination of bromine and triphenylphosphine.

The Williamson Ether Synthesis: A Step-by-Step Protocol

The following protocol details a representative procedure for the synthesis of 1-Bromo-3-(cyclopropylmethoxy)benzene.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |

| 3-Bromophenol | 173.01 | 5.00 g | 28.9 | Nucleophile Precursor |

| (Bromomethyl)cyclopropane | 134.99 | 4.28 g | 31.7 | Electrophile |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 1.27 g | 31.7 | Base |

| Anhydrous Dimethylformamide (DMF) | 73.09 | 50 mL | - | Solvent |

| Diethyl Ether | 74.12 | As needed | - | Extraction Solvent |

| Saturated Aqueous Ammonium Chloride | - | As needed | - | Quenching Agent |

| Brine | - | As needed | - | Washing Agent |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | Drying Agent |

Experimental Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-bromophenol (5.00 g, 28.9 mmol).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF, 50 mL) to the flask and stir the mixture until the 3-bromophenol is completely dissolved.

-

Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.27 g, 31.7 mmol) portion-wise to the stirred solution at 0 °C (ice bath). Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate safety precautions. Hydrogen gas will be evolved during the addition. Stir the mixture at room temperature for 30 minutes after the addition is complete to ensure complete formation of the sodium phenoxide.

-

Electrophile Addition: Add (bromomethyl)cyclopropane (4.28 g, 31.7 mmol) dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-Bromo-3-(cyclopropylmethoxy)benzene as a colorless oil.

Caption: Experimental workflow for the synthesis of 1-Bromo-3-(cyclopropylmethoxy)benzene.

Mechanistic Insights

The Williamson ether synthesis proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism.

-

Deprotonation: The strong base, sodium hydride, deprotonates the acidic hydroxyl group of 3-bromophenol to form the highly nucleophilic 3-bromophenoxide anion.

-

Nucleophilic Attack: The 3-bromophenoxide anion then acts as a nucleophile and attacks the electrophilic carbon atom of (bromomethyl)cyclopropane. This attack occurs from the backside of the carbon-bromine bond.

-

Displacement: In a concerted step, the carbon-oxygen bond is formed simultaneously as the carbon-bromine bond is broken, with bromide acting as the leaving group.

Caption: Reaction mechanism of the Williamson ether synthesis.

Conclusion

The Williamson ether synthesis provides a reliable and efficient method for the preparation of 1-Bromo-3-(cyclopropylmethoxy)benzene from readily available starting materials. The key to a successful synthesis lies in the use of a primary alkyl halide, such as (bromomethyl)cyclopropane, to favor the SN2 pathway and a suitable base and polar aprotic solvent to facilitate the reaction. This guide provides a detailed protocol that can be adapted and optimized by researchers in the field of medicinal chemistry and drug development.

References

-

Organic Syntheses Procedure. cyclopropylbenzene. [Link]

- Google Docs. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.

-

Edubirdie. Experiment 06 Williamson Ether Synthesis. [Link]

-

NC State University Libraries. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

Chem-Station Int. Ed. Williamson Ether Synthesis. [Link]

-

PubChem. 1-Bromo-3-cyclopropylbenzene. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]

-

YouTube. Williamson Ether Synthesis. [Link]

- Google Patents.

-

Science Learning Center. Experiment : Williamson Ether Synthesis of Ethoxybenzen ee. [Link]

-

Edubirdie. Williamson Ether Synthesis Lab 3. [Link]

-

Organic Syntheses Procedure. 2-methoxydiphenyl ether. [Link]

Sources

Technical Guide: Safety and Handling of 1-Bromo-3-(cyclopropylmethoxy)benzene

[1]

Executive Summary

1-Bromo-3-(cyclopropylmethoxy)benzene (CAS: Refer to vendor-specific batch, typically analogous to 1798-85-2 derivatives) is a specialized aryl halide intermediate utilized primarily in medicinal chemistry for structure-activity relationship (SAR) studies.[1] Its structural motif—combining a lipophilic cyclopropyl ether with a reactive aryl bromide—makes it a critical electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide provides a rigorous safety framework for handling this compound, moving beyond generic MSDS data to address the specific risks associated with halogenated aromatic ethers in a research setting.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Understanding the physical state is the first line of defense. As a functionalized aryl ether, this compound typically presents as a low-melting solid or viscous oil depending on purity and ambient conditions.

| Property | Data | Relevance to Safety |

| Formula | C₁₀H₁₁BrO | Stoichiometry calculations |

| Molecular Weight | 227.10 g/mol | Dosing and molarity |

| Physical State | Solid (Low melting point) | Dust inhalation risk; potential for melt during handling |

| Solubility | Soluble in DCM, THF, EtOAc | Solvent compatibility for spill cleanup |

| Reactivity | Aryl Bromide (Electrophile) | Sensitive to moisture if lithiated; stable to air/water otherwise |

Hazard Identification (GHS Framework)

While vendor-specific Safety Data Sheets (SDS) may vary, the core toxicological profile is derived from the aryl bromide functionality and the potential biological activity of the cyclopropylmethoxy pharmacophore.

Core Hazards[1]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).[2][3]

-

Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation (H319).[2][3]

-

STOT - Single Exposure (Category 3): May cause respiratory irritation (H335).[1][2]

Mechanistic Insight

The cyclopropylmethoxy group is often employed to enhance metabolic stability or lipophilicity in drug candidates.[4] Consequently, this intermediate may possess enhanced membrane permeability compared to simple aryl bromides, necessitating stricter dermal protection.

Strategic Handling Protocols

Engineering Controls: The Primary Barrier

Do not rely solely on PPE. The hierarchy of controls must be strictly enforced.

-

Fume Hood: All open handling (weighing, transfer, reaction setup) must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

-

Static Control: As a combustible solid/organic residue, use anti-static weighing boats and grounded spatulas to prevent electrostatic discharge, especially in low-humidity environments.

Personal Protective Equipment (PPE) Matrix

| Component | Specification | Causality/Rationale |

| Gloves | Nitrile (Double Gloving recommended) | Permeation Resistance: Halogenated aromatics can permeate standard latex.[1] Double nitrile provides a breakthrough time buffer >4 hours. |

| Eye Protection | Chemical Safety Goggles | Vapor/Dust Seal: Safety glasses with side shields are insufficient if the solid generates dust or if the compound is dissolved in volatile solvents like DCM. |

| Respiratory | N95 (if outside hood) or P100 | Particulate Defense: Only required if engineering controls (fume hood) fail or during spill cleanup. |

| Body | Lab Coat (Cotton/Flame Resistant) | Fire Safety: Synthetic blends can melt onto skin if a solvent fire occurs during reaction setup. |

Workflow Visualization

The following diagram outlines the logical flow for safe handling, from storage retrieval to waste disposal.

Figure 1: Operational workflow for handling 1-Bromo-3-(cyclopropylmethoxy)benzene, emphasizing containment at the weighing and solubilization stages.

Experimental Reactivity & Incompatibility[1]

Researchers utilizing this compound are likely performing metal-catalyzed cross-couplings.[1] Understanding the reactivity profile prevents "runaway" scenarios.

-

Lithium-Halogen Exchange: If treating with n-BuLi or t-BuLi, the reaction is extremely exothermic.[1] It must be performed at -78°C. The cyclopropyl ring is generally stable under these conditions, but the ether linkage can coordinate to lithium, potentially altering reaction kinetics.

-

Palladium Catalysis: In Suzuki or Buchwald couplings, the aryl bromide bond is the active site. Ensure the reaction vessel is purged with Argon/Nitrogen to prevent homocoupling or oxidation of the catalyst, which can lead to unpredictable side products.

-

Incompatibilities:

-

Strong Oxidizers: Can react with the ether oxygen or the aromatic ring.

-

Strong Acids: High concentrations of Lewis acids (e.g., BBr₃) will cleave the cyclopropyl methyl ether.

-

Synthesis Pathway Context[1][9][10]

Figure 2: Common synthetic pathways.[1] Note that safety risks increase significantly during the exothermic Li-Halogen exchange step.[1]

Emergency Response Protocols

Spill Management

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Up: Wear double nitrile gloves, goggles, and a lab coat.

-

Contain: If solid, avoid generating dust. Cover with a damp paper towel or use a HEPA vacuum. If in solution, absorb with vermiculite or sand.

-

Clean: Wipe the surface with acetone or ethanol, followed by soap and water.

-

Dispose: Place all waste in a container marked "Halogenated Organic Waste" .

First Aid[1]

-

Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids.[5][6] Causality: Brominated aromatics are lachrymators and irritants; immediate dilution prevents corneal damage.

-

Skin Contact: Wash with soap and water.[7][5][6] Do not use organic solvents (ethanol/acetone) on skin, as this increases permeability of the compound into the bloodstream.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention immediately.

Storage and Stability

-

Temperature: Store at room temperature (15–25°C).

-

Atmosphere: Keep container tightly sealed. While not strictly hygroscopic, keeping it dry prevents hydrolysis of potential impurities.

-

Segregation: Store away from strong oxidizing agents and magnesium/lithium metals (to prevent accidental Grignard formation).

References

Sources

- 1. 2398-37-0|1-Bromo-3-methoxybenzene|BLD Pharm [bldpharm.com]

- 2. 1-Bromo-3-cyclopropylbenzene | C9H9Br | CID 3282672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1-Bromoethyl)benzene SDS - Download & Subscribe for Updates [sdsmanager.com]

- 4. 1-Bromo-3-(cyclopropylmethoxy)-5-(trifluoromethyl)benzene [myskinrecipes.com]

- 5. fishersci.es [fishersci.es]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

Solubility of 1-Bromo-3-(cyclopropylmethoxy)benzene in organic solvents

An In-depth Technical Guide to the Solubility of 1-Bromo-3-(cyclopropylmethoxy)benzene in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 1-Bromo-3-(cyclopropylmethoxy)benzene in various organic solvents. Recognizing the pivotal role of solubility in drug discovery and development, this document synthesizes theoretical foundations with practical, field-proven experimental protocols. While specific quantitative solubility data for 1-Bromo-3-(cyclopropylmethoxy)benzene is not extensively available in public literature, this guide equips researchers with the necessary framework to generate reliable and reproducible solubility data in their own laboratories. The methodologies outlined herein are designed to be self-validating, ensuring a high degree of scientific integrity.

Introduction: The Significance of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical physicochemical parameter in the pharmaceutical sciences. For a compound like 1-Bromo-3-(cyclopropylmethoxy)benzene, which possesses structural motifs of interest in medicinal chemistry, understanding its solubility profile is paramount for:

-

Drug Formulation: The choice of solvent systems for oral, parenteral, or topical formulations is dictated by the drug's solubility.

-

Process Chemistry: Efficient synthesis, purification, and crystallization processes are designed around the solubility characteristics of the compound and its intermediates.[1]

-

Pharmacokinetics: The bioavailability of a drug is often limited by its solubility and dissolution rate.

This guide will delve into the theoretical considerations that govern the solubility of 1-Bromo-3-(cyclopropylmethoxy)benzene and provide a detailed experimental workflow for its empirical determination.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] This adage suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is influenced by the presence of polar bonds and the overall molecular geometry.

Molecular Structure of 1-Bromo-3-(cyclopropylmethoxy)benzene:

-

Empirical Formula: C₁₀H₁₁BrO

-

Molecular Weight: 227.10 g/mol

-

Structure: The molecule consists of a brominated benzene ring, which is generally nonpolar, and a cyclopropylmethoxy group. The ether linkage introduces some polarity, and the bromine atom also contributes to the molecule's overall polarity and potential for intermolecular interactions.

Based on its structure, 1-Bromo-3-(cyclopropylmethoxy)benzene can be classified as a moderately polar compound. The presence of the ether oxygen allows for it to act as a hydrogen bond acceptor. However, the lack of a hydrogen bond donor and the presence of the large nonpolar bromophenyl and cyclopropyl groups suggest that its solubility will be higher in organic solvents than in water. It is predicted to be insoluble in water.[2][3]

Predictive Assessment of Solubility in Common Organic Solvents

A qualitative prediction of solubility in a range of common organic solvents can be made by considering the polarity of the solvents and the "like dissolves like" principle.

| Solvent | Solvent Type | Predicted Solubility of 1-Bromo-3-(cyclopropylmethoxy)benzene | Rationale |

| Hexane | Nonpolar | Low to Moderate | The nonpolar nature of hexane may not sufficiently solvate the polar ether group. |

| Toluene | Nonpolar (Aromatic) | Moderate to High | The aromatic ring of toluene can interact favorably with the bromobenzene ring of the solute. |

| Dichloromethane | Polar Aprotic | High | The polarity of dichloromethane should effectively solvate the solute. |

| Chloroform | Polar Aprotic | High | Similar to dichloromethane, chloroform is a good solvent for moderately polar compounds.[3] |

| Ethyl Acetate | Polar Aprotic | High | The ester functionality of ethyl acetate can interact with the polar parts of the solute. |

| Acetone | Polar Aprotic | High | Acetone is a versatile polar aprotic solvent capable of dissolving a wide range of compounds. |

| Methanol | Polar Protic | Moderate to High | The polarity of methanol and its ability to accept hydrogen bonds suggest good solubility.[3] |

| Ethanol | Polar Protic | Moderate to High | Similar in properties to methanol. |

| Water | Polar Protic | Very Low/Insoluble | The large nonpolar surface area of the molecule is expected to make it poorly soluble in water.[2][3] |

Experimental Determination of Solubility

The following protocol provides a robust method for the quantitative determination of the solubility of 1-Bromo-3-(cyclopropylmethoxy)benzene.

Materials and Equipment

-

1-Bromo-3-(cyclopropylmethoxy)benzene (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-Bromo-3-(cyclopropylmethoxy)benzene to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for an extended period (24-48 hours) to ensure that equilibrium solubility is reached.

-

-

Separation of Undissolved Solute:

-

Centrifuge the vials at a high speed to pellet the excess solid.

-

Carefully withdraw the supernatant using a pipette, being cautious not to disturb the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of known concentrations of 1-Bromo-3-(cyclopropylmethoxy)benzene in a suitable solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered saturated solutions to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted samples into the HPLC and determine their concentrations from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor. This value represents the solubility of 1-Bromo-3-(cyclopropylmethoxy)benzene in that particular solvent at the specified temperature.

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Hexane | 25 | [Experimental Value] | [Calculated Value] |

| e.g., Toluene | 25 | [Experimental Value] | [Calculated Value] |

| e.g., Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| e.g., Chloroform | 25 | [Experimental Value] | [Calculated Value] |

| e.g., Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |

| e.g., Acetone | 25 | [Experimental Value] | [Calculated Value] |

| e.g., Methanol | 25 | [Experimental Value] | [Calculated Value] |

| e.g., Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| e.g., Water | 25 | [Experimental Value] | [Calculated Value] |

Safety and Handling

While a specific safety data sheet for 1-Bromo-3-(cyclopropylmethoxy)benzene was not found, related compounds such as 1-bromo-3-iodobenzene and other brominated aromatics are known to cause skin and eye irritation and may cause respiratory irritation.[4] It is therefore prudent to handle 1-Bromo-3-(cyclopropylmethoxy)benzene with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.[2] For disposal, follow local regulations for chemical waste.[2]

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-Bromo-3-(cyclopropylmethoxy)benzene in organic solvents. By combining theoretical principles with a detailed and rigorous experimental protocol, researchers can generate the critical solubility data needed to advance their drug discovery and development programs. The self-validating nature of the described methodology ensures the integrity and reliability of the obtained results.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- SAFETY DATA SHEET. (2025-09-05).

- PubChem. (n.d.). 1-Bromo-3-cyclopropylbenzene.

- Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-3-methoxy- (CAS 2398-37-0).

- ChemBK. (n.d.). 1-Bromo-3-phenylpropane.

- PubChem. (n.d.). 1-Bromo-3-(3-bromopropyl)benzene.

- Organic Syntheses. (n.d.). cyclopropylbenzene.

- Sigma-Aldrich. (n.d.). 1-Bromo-3-(cyclopropylmethoxy)benzene.

- Solubility of Organic Compounds. (2023, August 31).

- SAFETY DATA SHEET. (n.d.).

Sources

An In-depth Technical Guide to the Stability and Storage of 1-Bromo-3-(cyclopropylmethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-(cyclopropylmethoxy)benzene is a key building block in modern medicinal chemistry, valued for its unique structural motifs that can impart desirable pharmacokinetic properties to drug candidates. The presence of the aryl bromide allows for a variety of cross-coupling reactions, while the cyclopropylmethoxy group can enhance metabolic stability.[1] Understanding the chemical stability and defining appropriate storage conditions for this intermediate are critical for ensuring its quality, purity, and performance in subsequent synthetic transformations, ultimately impacting the integrity of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive overview of the stability profile of 1-Bromo-3-(cyclopropylmethoxy)benzene, including its potential degradation pathways, recommended storage conditions, and a framework for conducting stability studies. This document is intended to be a practical resource for researchers and professionals involved in the handling and use of this important chemical intermediate.

Chemical Stability Profile

The stability of 1-Bromo-3-(cyclopropylmethoxy)benzene is influenced by several factors, primarily stemming from the reactivity of the aryl bromide and the cyclopropylmethyl ether functionalities. The principal environmental factors to consider are temperature, light, oxygen, and humidity.

Thermal Stability

Aryl bromides are generally thermally stable.[2] However, elevated temperatures can promote decomposition.[3] For brominated flame retardants, thermal degradation can lead to the formation of various hydrocarbons and carbon monoxide.[4] While 1-Bromo-3-(cyclopropylmethoxy)benzene is not a polymeric flame retardant, the principles of thermal decomposition of the C-Br bond are relevant. It is anticipated that at sufficiently high temperatures, homolytic cleavage of the carbon-bromine bond could occur, leading to radical-mediated decomposition pathways.

Photostability

Brominated aromatic compounds are known to be susceptible to photodegradation.[5][6] The energy from ultraviolet (UV) or even visible light can be sufficient to induce cleavage of the carbon-bromine bond, a primary process in the photodegradation of such molecules.[5] This can initiate a cascade of radical reactions, leading to the formation of debrominated impurities and other degradation products. Therefore, protection from light is a critical factor in maintaining the purity of 1-Bromo-3-(cyclopropylmethoxy)benzene.

Oxidative Stability

The ether linkage in 1-Bromo-3-(cyclopropylmethoxy)benzene presents a potential site for oxidative degradation. Ethers are known to form peroxides in the presence of oxygen, a process that can be accelerated by light and heat. The cyclopropylmethyl group, in particular, may influence the rate of peroxide formation. While specific data on this molecule is limited, it is prudent to handle it as a potential peroxide former.[7] Oxidative cleavage of the ether bond can lead to the formation of aldehydes and alcohols.[7]

Hydrolytic Stability

The ether linkage is generally stable to hydrolysis under neutral pH conditions.[7] However, under strongly acidic conditions, cleavage of the ether bond can occur.[8] The cyclopropylmethyl group is known to stabilize an adjacent carbocation through a phenomenon known as "dancing resonance," which could potentially influence the mechanism and rate of acid-catalyzed hydrolysis.[1][5][6][9][10] While significant hydrolysis is not expected under typical storage conditions, exposure to strong acids should be avoided. The stability under basic conditions is expected to be good, as ethers are generally resistant to base-catalyzed hydrolysis.

Potential Degradation Pathways

Based on the chemical functionalities present in 1-Bromo-3-(cyclopropylmethoxy)benzene, several degradation pathways can be postulated. A forced degradation study, as outlined in the following section, would be necessary to definitively identify and characterize these degradants.

Caption: Postulated degradation pathways for 1-Bromo-3-(cyclopropylmethoxy)benzene.

Recommended Storage and Handling Conditions

To ensure the long-term stability and maintain the purity of 1-Bromo-3-(cyclopropylmethoxy)benzene, the following storage and handling conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[4] | Minimizes the rate of potential thermal degradation and peroxide formation. |

| Light | Store in a light-resistant container (e.g., amber glass vial). | Protects against photodegradation, which can cleave the C-Br bond.[5][6] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with oxygen, thereby reducing the risk of oxidative degradation and peroxide formation. |

| Moisture | Store in a dry environment. Keep container tightly closed.[4] | Prevents potential hydrolysis, although the ether linkage is generally stable. |

| Incompatible Materials | Store away from strong oxidizing agents and strong acids.[11][12] | Avoids potential violent reactions and accelerated degradation. |

Protocol for a Stability Study

A comprehensive stability study is essential to definitively determine the shelf-life and re-test period for 1-Bromo-3-(cyclopropylmethoxy)benzene. This involves both long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and validate the analytical methods.

Forced Degradation Study

A forced degradation study should be conducted to intentionally degrade the compound under various stress conditions.[4][13] This will help in identifying the likely degradation products and developing a stability-indicating analytical method.

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology:

-

Sample Preparation: Prepare solutions of 1-Bromo-3-(cyclopropylmethoxy)benzene in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acidic: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60°C).

-

Basic: Treat the sample solution with a base (e.g., 0.1 M NaOH) and heat (e.g., 60°C).

-

Oxidative: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal: Expose a solid sample to elevated temperature (e.g., 80°C).

-

Photolytic: Expose the sample solution and solid sample to light as per ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

-

Analysis: Analyze the stressed samples using a suitable analytical method, such as High-Performance Liquid Chromatography with UV and Mass Spectrometric detection (HPLC-UV/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]

-

Data Evaluation: Identify and quantify the parent compound and any degradation products. Aim for 5-20% degradation to ensure that the analytical method can detect impurities at relevant levels.

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies should be conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[3]

| Study | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Methodology:

-

Packaging: Store samples of 1-Bromo-3-(cyclopropylmethoxy)benzene in the proposed commercial packaging or a suitable inert container (e.g., amber glass vials with Teflon-lined caps).

-

Storage: Place the samples in stability chambers maintained at the specified conditions.

-

Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

-

Analysis: Analyze the samples using a validated stability-indicating analytical method for appearance, assay, and purity (related substances).

-

Data Evaluation: Evaluate the data for any significant changes over time to establish a re-test period or shelf life.

Conclusion

1-Bromo-3-(cyclopropylmethoxy)benzene is a valuable, yet potentially sensitive, chemical intermediate. A thorough understanding of its stability profile is paramount for its effective use in research and drug development. By implementing the recommended storage and handling procedures, and by conducting comprehensive stability studies, researchers can ensure the quality and integrity of this important building block. The key to maintaining its stability lies in protection from light, heat, and oxygen, and storage in a cool, dry, and inert environment.

References

-

MySkinRecipes. (n.d.). 1-Bromo-3-(cyclopropylmethoxy)-5-(trifluoromethyl)benzene. Retrieved from [Link]

-

Chem Zipper. (2020, May 30). Why is cyclopropyl methyl carbocation exceptionally stable?. Retrieved from [Link]

-

Wyzant. (2019, June 25). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. Retrieved from [Link]

-

Chemic Zone. (2022, September 2). Reason behind stability of cyclopropylmethyl carbocation. Retrieved from [Link]

-

Reddit. (2018, May 10). Why is Cyclopropylmethyl Carbocation exceptionally stable?. Retrieved from [Link]

-

MDPI. (2022, September 16). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Retrieved from [Link]

-

PMC - NIH. (n.d.). Reductions of aryl bromides in water at room temperature. Retrieved from [Link]

-

Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 14.7: Aryl Halides. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

-

ACS Publications. (n.d.). Influence of Forced Aeration and Season on Food Waste Composting. Retrieved from [Link]

-

PMC - NIH. (n.d.). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. Retrieved from [Link]

-

Kent State University. (n.d.). Tables of Incompatibilities. Retrieved from [Link]

-

ICH. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

-

Paho.org. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

-

Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]

-

PMC - NIH. (2022, February 8). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. Retrieved from [Link]

-

MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

-

Slideshare. (n.d.). Chemical incompatibility of the drug. Retrieved from [Link]

Sources

- 1. Welcome to Chem Zipper.com......: Why is cyclopropyl methyl carbocation exceptionally stable? [chemzipper.com]

- 2. pharmtech.com [pharmtech.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. assyro.com [assyro.com]

- 5. benchchem.com [benchchem.com]

- 6. reddit.com [reddit.com]

- 7. Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. wyzant.com [wyzant.com]

- 10. youtube.com [youtube.com]

- 11. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 12. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 1-Bromo-3-(cyclopropylmethoxy)benzene

Executive Summary

This guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of 1-Bromo-3-(cyclopropylmethoxy)benzene . This substrate serves as a critical building block in medicinal chemistry, particularly for introducing the cyclopropylmethoxy pharmacophore—a lipophilic ether often used to occupy hydrophobic pockets in kinase and PDE inhibitors while improving metabolic stability compared to simple methoxy groups.

The protocols below prioritize scalability , functional group tolerance , and operational simplicity . Two distinct methods are provided:

-

Method A (Standard): A cost-effective, robust system using Pd(dppf)Cl₂ for standard boronic acids.

-

Method B (High-Performance): A Buchwald-type precatalyst system (XPhos Pd G2) for sterically hindered or electron-deficient coupling partners.

Substrate Profile & Strategic Analysis

Chemical Profile[1][2][3][4][5][6][7][8]

-

Compound Name: 1-Bromo-3-(cyclopropylmethoxy)benzene

-

Functional Groups: Aryl Bromide (Electrophile), Cyclopropylmethyl Ether (Side chain).

-

Electronic Character: The alkoxy group at the meta position exerts a mild inductive withdrawing effect (

) but a mesomeric donating effect (

Critical Design Considerations

-

Cyclopropyl Stability: Unlike cyclopropyl boronic acids (which are prone to protodeboronation) or cyclopropenes, the cyclopropylmethyl ether moiety is chemically robust. It withstands standard Suzuki bases (

,-

Caution: Avoid strong Lewis acids (e.g.,

,

-

-

Catalyst Selection:

-

Pd(dppf)Cl₂·DCM: Selected for Method A due to its large bite angle and stability. It resists dechelation better than

at elevated temperatures. -

XPhos Pd G2: Selected for Method B. The bulky biaryl phosphine ligand facilitates the coupling of hindered substrates and prevents the formation of inactive palladium black.

-

Reaction Mechanism

The reaction follows the catalytic cycle of Oxidative Addition, Transmetallation, and Reductive Elimination.[1][2][3] The diagram below visualizes this pathway, highlighting the role of the base in activating the boronic acid.[4]

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling. The active Pd(0) species inserts into the C-Br bond, followed by base-mediated transmetallation.[2]

Experimental Protocols

Method A: Standard Robust Protocol

Applicability: Standard aryl/heteroaryl boronic acids. Scale: 1.0 mmol (adaptable to >50g).

Reagents:

-

1-Bromo-3-(cyclopropylmethoxy)benzene (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·DCM) (3-5 mol%)

-

Base: Potassium Carbonate (

) (2.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and

(2.0 equiv). -

Inerting: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1) to reach a concentration of 0.2 M (relative to bromide).

-

Note: Degassing is critical. Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.

-

-

Catalyst Addition: Remove the cap briefly under positive inert gas flow, add Pd(dppf)Cl₂ (0.03 equiv), and recap immediately.

-

Reaction: Heat the block/bath to 90°C for 4–12 hours. Monitor by LCMS or TLC.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water. Dry the organic layer over

, filter, and concentrate. -

Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

Method B: High-Performance Protocol (Sterically Hindered)

Applicability: Ortho-substituted boronic acids or electron-poor partners.

Reagents:

-

Catalyst: XPhos Pd G2 (2 mol%)

-

Base: Potassium Phosphate Tribasic (

) (2.0 equiv) -

Solvent: THF / Water (10:1)

Step-by-Step Workflow:

-

Charge: Combine aryl bromide, boronic acid, and XPhos Pd G2 in the reactor.

-

Solvent/Base: Add THF and an aqueous solution of

(0.5 M in water). -

Reaction: Heat to 60°C (milder temperature due to higher catalyst activity).

-

Completion: Reaction is typically complete within 1-2 hours.

Data Summary & Troubleshooting

Comparison of Conditions

| Parameter | Method A (Standard) | Method B (Advanced) |

| Catalyst | Pd(dppf)Cl₂ | XPhos Pd G2 |

| Base | ||

| Temp | 90°C | 60°C |

| Cost | Low | High |

| Use Case | General synthesis | Hindered/Difficult substrates |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion | Oxygen poisoning | Degas solvents thoroughly (sparge with Ar for 15 min). |

| Protodeboronation | Unstable boronic acid | Switch to Method B (lower temp) or use Boronic Ester (Pinacol). |

| Homocoupling | Excess Oxygen | Ensure strict inert atmosphere; reduce catalyst loading. |

| Black Precipitate | Catalyst decomposition | "Palladium Black" formation. Add free ligand (e.g., |

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Bruno, N. C., et al. (2013). "Buchwald G2/G3 Precatalysts: Reliable and Versatile Reagents for Cross-Coupling." Chemical Science, 4, 916-920. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

Sources

Application Note: A Robust and Scalable Protocol for the Suzuki-Miyaura Coupling of 1-Bromo-3-(cyclopropylmethoxy)benzene

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Biaryl Scaffolds and the Power of the Suzuki-Miyaura Coupling

Biphenyls and their derivatives are privileged structural motifs in medicinal chemistry and materials science, prized for their unique conformational properties and their presence in a wide array of biologically active compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] Developed by Akira Suzuki and his colleagues, this palladium-catalyzed reaction between an organohalide and an organoboron compound is celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its reagents.[1][3]

This application note provides a comprehensive and field-proven protocol for the Suzuki-Miyaura coupling of 1-Bromo-3-(cyclopropylmethoxy)benzene with phenylboronic acid, a key transformation for the synthesis of novel drug candidates and functional materials. The protocol is designed to be a self-validating system, with explanations for each experimental choice, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The cycle can be broken down into three key steps:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 1-Bromo-3-(cyclopropylmethoxy)benzene, forming a Pd(II) complex.[3]

-

Transmetalation: In the presence of a base, the organoboron species (phenylboronic acid) is activated, facilitating the transfer of the phenyl group from the boron atom to the palladium center.[1] This step regenerates the boron species and forms a diarylpalladium(II) intermediate.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the desired biphenyl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-3-(cyclopropylmethoxy)benzene

This protocol details the coupling of 1-Bromo-3-(cyclopropylmethoxy)benzene with phenylboronic acid to yield 3-(cyclopropylmethoxy)biphenyl.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| 1-Bromo-3-(cyclopropylmethoxy)benzene | 227.10 (estimated) | 1.0 | 1.0 |

| Phenylboronic Acid | 121.93 | 1.2 | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.03 | 0.03 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |

| Toluene | - | 10 mL | - |

| Ethanol | - | 5 mL | - |

| Deionized Water | - | 5 mL | - |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Bromo-3-(cyclopropylmethoxy)benzene (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

-

Rationale: A slight excess of the boronic acid is used to ensure complete consumption of the aryl bromide. Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation.[5]

-

-

Catalyst Addition and Solvent Degassing:

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 0.03 eq.) to the flask.

-

Add the solvent mixture of toluene (10 mL), ethanol (5 mL), and deionized water (5 mL).

-

Degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes.

-

Rationale: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings of aryl bromides, particularly those with electron-donating groups.[6] The solvent system provides a biphasic medium that facilitates the dissolution of both organic and inorganic reagents. Degassing is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

-

-

Reaction Execution:

-

After degassing, place the flask in a preheated oil bath at 90 °C.

-

Stir the reaction mixture vigorously under an inert atmosphere (argon or nitrogen) for 4-6 hours.

-

Rationale: The elevated temperature increases the reaction rate. Vigorous stirring is necessary to ensure efficient mixing of the biphasic system.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).[7]

-

Prepare a TLC plate with a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).

-

Spot the starting material (1-Bromo-3-(cyclopropylmethoxy)benzene) and the reaction mixture.

-

Visualize the spots under UV light. The reaction is complete when the starting material spot is no longer visible.

-

Rationale: TLC is a quick and effective method to determine the consumption of the limiting reactant.[8]

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Rationale: The aqueous work-up removes the inorganic salts and other water-soluble impurities. Ethyl acetate is a common solvent for extracting organic products.[9]

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a gradient eluent of hexane and ethyl acetate.

-

Combine the fractions containing the pure product and evaporate the solvent to yield 3-(cyclopropylmethoxy)biphenyl as a solid or oil.

-

Rationale: Column chromatography is a standard technique for purifying organic compounds from unreacted starting materials and byproducts.[10]

-

Visualizing the Workflow

Caption: Experimental workflow for the Suzuki coupling of 1-Bromo-3-(cyclopropylmethoxy)benzene.

Expected Results and Characterization

The expected product, 3-(cyclopropylmethoxy)biphenyl, can be characterized by standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the characteristic signals for the starting aryl bromide and the appearance of new signals corresponding to the biphenyl structure in the NMR spectra, along with the correct molecular ion peak in the mass spectrum, will confirm the successful synthesis.

Troubleshooting

-

Low or No Conversion:

-

Inactive Catalyst: Ensure the palladium catalyst is not old or deactivated. Use a fresh batch if necessary.

-

Insufficient Degassing: Oxygen can deactivate the catalyst. Ensure the reaction mixture is thoroughly degassed.

-

Ineffective Base: The base may not be sufficiently strong or soluble. Consider using a stronger base like cesium carbonate or a different solvent system.

-

-

Formation of Side Products:

-

Homocoupling: Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid and carefully controlling the reaction temperature can minimize this.

-

Protodeborylation: The boronic acid can be protonated and removed from the reaction. Ensure the base is added correctly and the reaction is run under anhydrous conditions (if required by the specific protocol).

-

References

-

CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents.

-

Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego.

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman.

-

The Suzuki Reaction - Chem 115 Myers.

-

Suzuki Coupling - Organic Chemistry Portal.

-

A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - NIH.

-

Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone - Benchchem.

-

2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts.

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts.

-

The Suzuki Reaction.

-

Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications.

-

SUZUKI REACTION MONITORING.

-

Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles - PMC - PubMed Central.

-

What is the proper way to set up a suzuki coupling? : r/chemistry - Reddit.

-

Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using | Request PDF - ResearchGate.

-

Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface.

-

ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate.

-